alpha-Eucaine - 470-68-8

alpha-Eucaine

Catalog Number: EVT-1570868
CAS Number: 470-68-8
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-Eucaine is a benzoate ester.
Source and Classification

Alpha-Eucaine is classified under the category of local anesthetics, which are agents that cause reversible loss of sensation in a specific area of the body. Its classification stems from its structural similarity to cocaine, which shares similar anesthetic properties. The compound is derived from ecgonine, a precursor molecule that plays a significant role in the synthesis of various alkaloids .

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha-Eucaine involves several key steps:

  1. Aldol Condensation: The process begins with the aldol condensation between two equivalents of acetone, yielding mesityl oxide.
  2. Ammonolysis: Mesityl oxide undergoes ammonolysis to form diacetonamine.
  3. Formation of Tetra-Methyl-Piperidone: The diacetonamine is then reacted with acetone to produce 2,2,6,6-tetramethyl-4-piperidone.
  4. N-Methylation: This intermediate undergoes N-methylation to yield 1,2,2,6,6-pentamethylpiperidin-4-one.
  5. Cyanohydrin Formation: A cyanohydrin is formed from this compound.
  6. Esterification: The final step involves esterification with benzoyl chloride, followed by a Pinner reaction using ethanol and acid to yield alpha-Eucaine .

This multi-step synthesis highlights the complexity involved in producing alpha-Eucaine and underscores the importance of each intermediate in achieving the final product.

Molecular Structure Analysis

Structure and Data

Alpha-Eucaine has a complex molecular structure characterized by multiple functional groups. Its structure can be represented as follows:

  • Chemical Formula: C19H27NO4C_{19}H_{27}NO_{4}
  • Molecular Weight: 333.428 g/mol
  • Structural Features: The molecule contains a piperidine ring and various alkyl substituents that contribute to its anesthetic properties.

The three-dimensional conformation can be visualized using molecular modeling tools available in databases such as PubChem and ChemSpider .

Chemical Reactions Analysis

Reactions and Technical Details

Alpha-Eucaine participates in various chemical reactions typical for local anesthetics. These include:

  • Hydrolysis: Under certain conditions, alpha-Eucaine can hydrolyze to form ecgonine derivatives.
  • Esterification Reactions: It can react with various acids to form esters, which may alter its pharmacological properties.
  • Degradation Pathways: In vivo metabolism may involve oxidation and conjugation reactions that modify its structure for elimination from the body.

These reactions are critical for understanding both the therapeutic applications and potential side effects associated with alpha-Eucaine .

Mechanism of Action

Process and Data

Alpha-Eucaine exerts its anesthetic effects primarily through the inhibition of sodium channels in neuronal membranes. This action prevents the propagation of action potentials along nerves, leading to a reversible loss of sensation in targeted areas. The mechanism can be summarized as follows:

  1. Binding: Alpha-Eucaine binds to specific sites on voltage-gated sodium channels.
  2. Inhibition: This binding stabilizes the inactive state of the channel, preventing sodium influx.
  3. Resulting Effect: The inhibition leads to decreased neuronal excitability and conduction block in sensory pathways.

The efficacy and duration of action depend on factors such as concentration, site of administration, and individual patient metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Alpha-Eucaine is soluble in organic solvents but has limited solubility in water.
  • Stability: It exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its formulation and application in clinical settings .

Applications

Alpha-Eucaine has been utilized primarily in medical settings as a local anesthetic for procedures requiring localized pain relief. Its applications include:

  • Topical Anesthesia: Used for minor surgical procedures or dental work.
  • Infiltration Anesthesia: Administered directly into tissues to block sensation during surgical interventions.

Despite its historical significance, alpha-Eucaine has largely been supplanted by newer agents that offer improved safety profiles and reduced side effects .

Historical Context and Development of Alpha-Eucaine

Early Synthetic Local Anesthetics: Cocaine Analogues and Medical Necessity

The late 19th century witnessed a critical demand for alternatives to cocaine, the first clinically adopted local anesthetic. Despite its efficacy in surgical procedures (notably pioneered by Carl Koller in ophthalmic surgery in 1884), cocaine’s severe drawbacks—including toxicity, cardiovascular instability, and high addiction potential—drove intensive research into synthetic substitutes. Medical communities urgently sought compounds that retained cocaine’s numbing properties without its adverse effects. This quest catalyzed the development of novel organic molecules designed to mimic cocaine’s anesthetic action while mitigating risks. Early candidates like tropacocaine (1891) offered marginal improvements but failed to resolve toxicity issues, creating a fertile ground for chemists like Georg Merling to innovate [1] [3] [4].

Table 1: Key Early Local Anesthetics Preceding Alpha-Eucaine

CompoundYear IntroducedOrigin/LabClinical Limitations
Cocaine1884Natural alkaloidToxicity, addiction, cardiovascular effects
Tropacocaine1891Natural/SyntheticLimited efficacy, residual toxicity
Ammonium Salts1890sLiebreich LabIneffective for clinical anesthesia

Georg Merling’s Contribution: Synthesis of Alpha-Eucaine (1895)

In 1895, German chemist Georg Merling (1856–1939) achieved a breakthrough with the synthesis of alpha-eucaine (α-eucaine), one of the first fully synthetic cocaine substitutes. Unlike earlier empirical approaches, Merling’s work targeted the methylpiperidine core of cocaine, hypothesizing it as essential for anesthetic activity. Alpha-eucaine (chemical name: Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate; formula C₁₉H₂₇NO₄) was synthesized through a multi-step process starting from diacetonamine. The method involved condensation with acetone, N-methylation, cyanohydrin formation, esterification, and a Pinner reaction [1] [2] [8]. Crucially, alpha-eucaine lacked cocaine’s benzoyl ecgonine structure but retained critical features: a lipophilic aromatic ring, a tertiary amine, and ester linkages. Its advantages included chemical stability (autoclavable without degradation) and non-addictiveness, positioning it as a viable clinical candidate [2] [5].

Evolution to Beta-Eucaine: Vinci’s Refinement (1896)

Alpha-eucaine’s clinical adoption was hampered by significant tissue irritation at injection sites. In 1896, Italian physician Gaetano Vinci, collaborating with Merling and Albrecht Schmidt, addressed this by developing a stereoisomer termed beta-eucaine (β-eucaine or "Eucaine B"). Synthesized by condensing diacetonamine with acetaldehyde (instead of acetone), followed by ketone reduction and benzoylation, beta-eucaine featured a simplified 2,2,6-trimethylpiperidine structure (C₁₅H₂₁NO₂). This modification drastically reduced irritancy while preserving anesthetic efficacy. Vinci’s innovation was swiftly commercialized, and beta-eucaine supplanted its predecessor in most applications by 1897. Consequently, the original compound became retroactively designated "alpha-eucaine" [1] [5] [6].

Industrial Production and Commercialization by Schering & Glatz

The German pharmaceutical firm Schering & Glatz (later Schering AG) recognized alpha- and beta-eucaine’s commercial potential and spearheaded their industrial production. Marketed as "Alpha-Eucaine" and "Beta-Eucaine" (later simplified to "Eucaine"), the drugs were packaged in distinctive glass bottles with paper labels. Beta-eucaine, in particular, was promoted as "Eucaine Hydrochlorate: A New Local Anaesthetic... Free from [Cocaine’s] Disadvantages." Schering’s global distribution network facilitated rapid adoption in ophthalmic, dental, and otolaryngological procedures across Europe and North America. The company’s branding emphasized sterility, reliability, and safety, leveraging its reputation as a research-driven enterprise founded in 1851 [1] [6].

Table 2: Chronology of Eucaine Development and Commercialization

YearEventKey ActorsSignificance
1895Synthesis of alpha-eucaineGeorg MerlingFirst synthetic cocaine alternative
1896Vinci introduces beta-eucaineVinci/Merling/SchmidtReduced irritation; enhanced utility
1897Industrial production beginsSchering & GlatzGlobal distribution under brand "Eucaine"
1900–1910Peak clinical useHospitals/dentistsPrimary anesthetic for minor surgeries

Decline in Clinical Use Post-1930s: Emergence of Procaine and Modern Anesthetics

Despite early promise, alpha- and beta-eucaine’s clinical relevance waned after 1905 with Alfred Einhorn’s synthesis of procaine (Novocain). Procaine offered superior tolerability, faster onset, and simpler synthesis. By the 1930s, eucaines were largely obsolete, replaced additionally by amide-type anesthetics like lidocaine (1940s). Critical limitations included:

  • Irritancy: Alpha-eucaine’s tissue inflammation persisted even in refined formulations.
  • Efficacy Gap: Weaker potency than cocaine necessitated higher doses.
  • Technical Obsolescence: Inability to integrate with adrenaline (unlike procaine) limited duration.
  • Chemical Complexity: Multi-step synthesis made production costly versus newer agents [1] [3] [7].

Eucaines remain historical milestones—proof that cocaine’s structure could be rationally modified. Their eclipse by procaine underscored a paradigm shift toward patient-centered design in anesthetic pharmacology [4] [8].

Properties

CAS Number

470-68-8

Product Name

alpha-Eucaine

IUPAC Name

methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3

InChI Key

MJMZACWQGQGLBI-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.